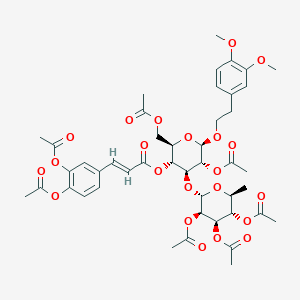
GUIBOURTINIDIN CHLORIDE(SH)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guibourtinidin chloride (SH) is an anthocyanidin, a type of plant pigment that belongs to the flavonoid group. It is known for its vibrant color and is found in various plants. The compound has the chemical formula C15H11ClO4 and a molar mass of 290.7 g/mol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of guibourtinidin chloride typically involves the reaction of 2-(4-hydroxyphenyl)chromenylium-3,7-diol with hydrochloric acid. The reaction conditions often include maintaining a temperature of around 25°C and a pressure of 100 kPa . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to guibourtinidin chloride.
Industrial Production Methods: Industrial production of guibourtinidin chloride may involve large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving advanced techniques such as crystallization and chromatography to isolate and purify the final product.
化学反应分析
Types of Reactions: Guibourtinidin chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert guibourtinidin chloride to its corresponding leuco form.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Leuco guibourtinidin.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Guibourtinidin chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the food and cosmetic industries for its coloring properties and potential health benefits
作用机制
The mechanism of action of guibourtinidin chloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Molecular Targets: Guibourtinidin chloride targets enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.
Pathways Involved: The compound modulates signaling pathways related to inflammation and cell survival, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway
相似化合物的比较
Guibourtinidin chloride is unique among anthocyanidins due to its specific chemical structure and properties. Similar compounds include:
- Apigeninidin chloride (CAS#1151-98-0)
- Pelargonidin chloride (CAS#134-04-3)
- Kaempferidinidin chloride (CAS#13544-52-0)
- Fisetinidin chloride (CAS#2948-76-7)
- Peonidin chloride (CAS#134-01-0)
These compounds share similar structural features but differ in their specific functional groups and physicochemical properties. Guibourtinidin chloride stands out for its particular antioxidant and potential therapeutic properties .
属性
CAS 编号 |
13544-54-2 |
|---|---|
分子式 |
C15H11ClO4 |
分子量 |
290.70 g/mol |
IUPAC 名称 |
2-(4-hydroxyphenyl)chromenylium-3,7-diol;chloride |
InChI |
InChI=1S/C15H10O4.ClH/c16-11-4-1-9(2-5-11)15-13(18)7-10-3-6-12(17)8-14(10)19-15;/h1-8H,(H2-,16,17,18);1H |
InChI 键 |
ADQYOABEIDHQIG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C=C3C=CC(=CC3=[O+]2)O)O)O.[Cl-] |
同义词 |
GUIBOURTINIDIN CHLORIDE(SH) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Methylsulfonyl)-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B1180738.png)
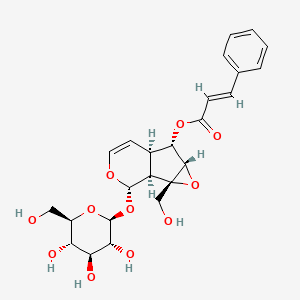
![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B1180745.png)
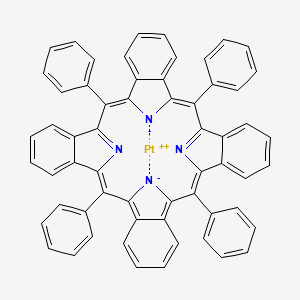
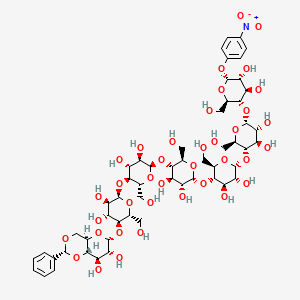
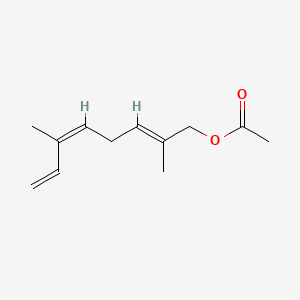
![[(1S,4S,5R,13S,17S)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1180752.png)
